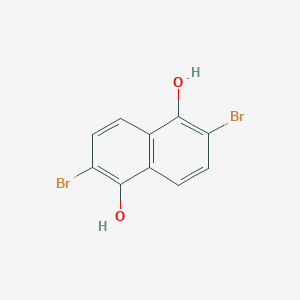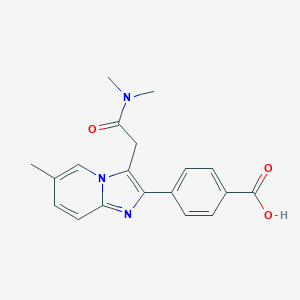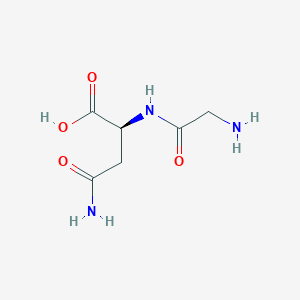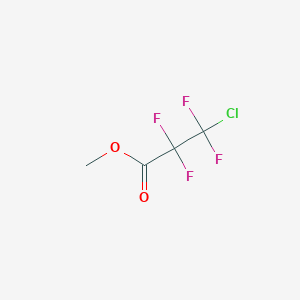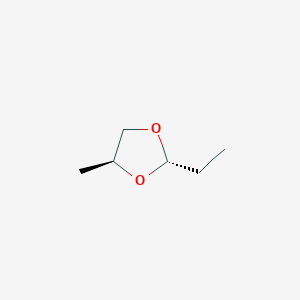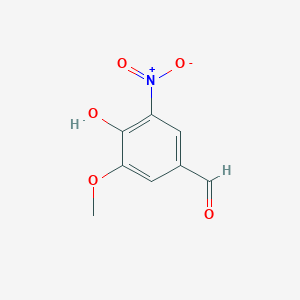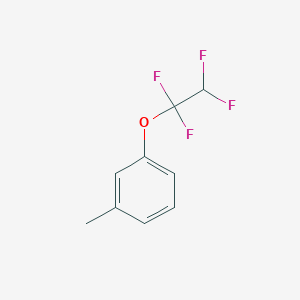![molecular formula C13H16N4 B156625 4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine CAS No. 1779-05-1](/img/structure/B156625.png)
4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine, also known as DMXB-A, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzene diamine derivatives, which have been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Wirkmechanismus
4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine acts as an agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in various physiological processes, including learning and memory, attention, and inflammation. Activation of the α7 nAChR by 4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine leads to the release of neurotransmitters, such as acetylcholine and dopamine, which are involved in cognitive function.
Biochemische Und Physiologische Effekte
4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine has been found to have various biochemical and physiological effects, including the enhancement of cholinergic neurotransmission, the reduction of inflammation, and the promotion of neurogenesis. These effects are believed to underlie the therapeutic potential of 4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine in lab experiments is its high potency and selectivity for the α7 nAChR. This allows for precise manipulation of cholinergic neurotransmission in the brain. However, one of the limitations of 4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine. One direction is to further investigate the potential therapeutic applications of this compound in other neurological disorders, such as Parkinson's disease and schizophrenia. Another direction is to develop more effective formulations of 4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine that can be administered in vivo. Additionally, further studies are needed to elucidate the long-term effects of 4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine on cognitive function and to determine the optimal dosing regimen for therapeutic use.
Synthesemethoden
The synthesis of 4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine involves the reaction of 3,4-diaminotoluene with benzaldehyde in the presence of a catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine has been studied extensively for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of Alzheimer's disease. 4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine has been found to improve cognitive function in animal models of Alzheimer's disease by enhancing cholinergic neurotransmission in the brain.
Eigenschaften
CAS-Nummer |
1779-05-1 |
|---|---|
Produktname |
4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine |
Molekularformel |
C13H16N4 |
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
4-[(3,4-diaminophenyl)methyl]benzene-1,2-diamine |
InChI |
InChI=1S/C13H16N4/c14-10-3-1-8(6-12(10)16)5-9-2-4-11(15)13(17)7-9/h1-4,6-7H,5,14-17H2 |
InChI-Schlüssel |
ILPWTQGYOZFLBN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)N)N)N)N |
Kanonische SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)N)N)N)N |
Synonyme |
3,3,4,4-TETRAAMINODIPHENYLMETHANE(TADM) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



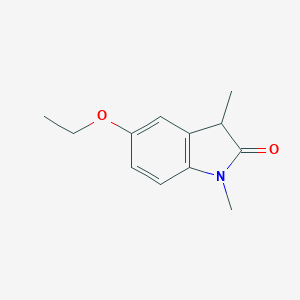
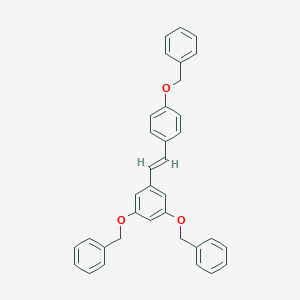
![Imidazo[4,5,1-jk][1,4]benzodiazepine, 4,5,6,7-tetrahydro-5-methyl-(9CI)](/img/structure/B156548.png)
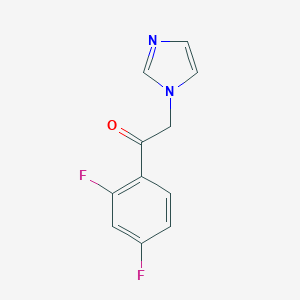
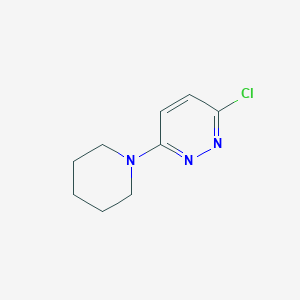
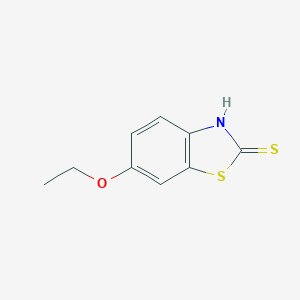
![1-[(3R,8R,9S,10R,13S,14S,17R)-3,17-Dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B156554.png)
